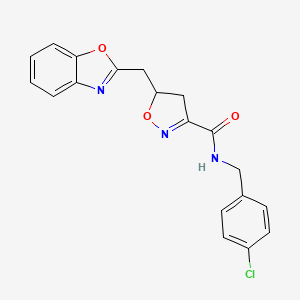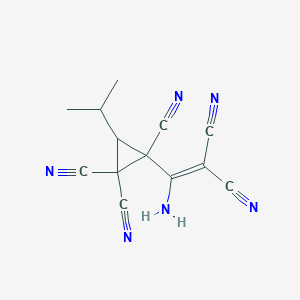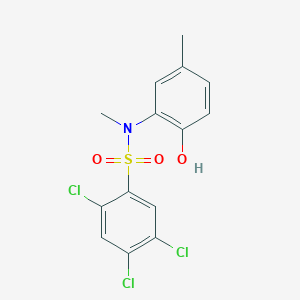
5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide is a complex organic compound that features a benzoxazole ring, a chlorobenzyl group, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide typically involves multiple steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the benzoxazole derivative with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Isoxazole Ring: The final step involves the cyclization of an appropriate precursor, such as a β-keto ester, with hydroxylamine under basic conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole and isoxazole rings.
Reduction: Reduction reactions can occur at the carbonyl group of the isoxazole ring.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest that it could interact with various biological targets, making it a candidate for further investigation in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure allows for the design of materials with tailored functionalities.
作用机制
The mechanism of action of 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-methylbenzyl)-4,5-dihydro-3-isoxazolecarboxamide
- 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-fluorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide
- 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-bromobenzyl)-4,5-dihydro-3-isoxazolecarboxamide
Uniqueness
The uniqueness of 5-(1,3-Benzoxazol-2-ylmethyl)-N-(4-chlorobenzyl)-4,5-dihydro-3-isoxazolecarboxamide lies in its specific combination of functional groups. The presence of the chlorobenzyl group, in particular, can influence its reactivity and interactions with biological targets, distinguishing it from similar compounds with different substituents.
属性
分子式 |
C19H16ClN3O3 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC 名称 |
5-(1,3-benzoxazol-2-ylmethyl)-N-[(4-chlorophenyl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H16ClN3O3/c20-13-7-5-12(6-8-13)11-21-19(24)16-9-14(26-23-16)10-18-22-15-3-1-2-4-17(15)25-18/h1-8,14H,9-11H2,(H,21,24) |
InChI 键 |
LESHXOWGZQDHMH-UHFFFAOYSA-N |
规范 SMILES |
C1C(ON=C1C(=O)NCC2=CC=C(C=C2)Cl)CC3=NC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7H-[1,2,4]Triazolo[4,3-b][1,2,4]triazole, 3-[(4-pyridinylmethyl)thio]-](/img/structure/B14943035.png)

![7-(4-hydroxy-3-methoxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14943040.png)

![1-(4-Fluorophenyl)-3-{[1-(5-nitropyridin-2-yl)piperidin-4-yl]amino}pyrrolidine-2,5-dione](/img/structure/B14943057.png)
![6-(4-hydroxy-3-methoxyphenyl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione](/img/structure/B14943067.png)
![6-(4-Fluorophenyl)-3-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943078.png)
![methyl 4-[4-hydroxy-1-(2-methoxyethyl)-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B14943086.png)
![13-(methoxymethyl)-5-[(E)-(4-methoxyphenyl)methylideneamino]-11-methyl-4-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B14943094.png)
![4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate](/img/structure/B14943097.png)
![4-(3,4-difluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14943098.png)
![2-{1-[4-(methylsulfonyl)benzyl]-1H-1,2,3-triazol-4-yl}ethanamine](/img/structure/B14943113.png)
![4-Methyl-5-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B14943116.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B14943130.png)
